(R)-3-(Methoxymethyl)pyrrolidine
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Overview
Description
®-3-(Methoxymethyl)pyrrolidine is a chiral pyrrolidine derivative with the molecular formula C6H13NO It is characterized by the presence of a methoxymethyl group attached to the nitrogen atom of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Methoxymethyl)pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available ®-pyrrolidine.
Methoxymethylation: The key step involves the introduction of the methoxymethyl group. This can be achieved by reacting ®-pyrrolidine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at a temperature range of 0-25°C.
Purification: The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-3-(Methoxymethyl)pyrrolidine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-3-(Methoxymethyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methoxymethyl group to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or THF under reflux conditions.
Substitution: Alkyl halides, sulfonates; reactions are usually conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of ®-3-(Methoxymethyl)pyrrolidine.
Reduction: ®-3-(Hydroxymethyl)pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
®-3-(Methoxymethyl)pyrrolidine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of chiral drugs and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Materials Science: It is employed in the design and synthesis of novel materials with specific properties, such as chiral catalysts and ligands.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of ®-3-(Methoxymethyl)pyrrolidine depends on its specific application. In pharmaceuticals, it may act as a chiral auxiliary or a ligand, influencing the stereochemistry of the target molecule. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(Methoxymethyl)pyrrolidine: The enantiomer of ®-3-(Methoxymethyl)pyrrolidine, differing in the spatial arrangement of the methoxymethyl group.
N-Methylpyrrolidine: Lacks the methoxymethyl group, resulting in different chemical reactivity and applications.
N-Methoxymethylpiperidine: A six-membered ring analog with similar functional groups but different ring size and properties.
Uniqueness
®-3-(Methoxymethyl)pyrrolidine is unique due to its chiral nature and the presence of the methoxymethyl group, which imparts specific chemical reactivity and biological activity. Its enantiomeric purity and ability to participate in stereoselective reactions make it valuable in asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
(3R)-3-(methoxymethyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-5-6-2-3-7-4-6/h6-7H,2-5H2,1H3/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTINRJGGSAKCEO-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CCNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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